molecular formula C9H12N2O2*HCl B555328 4-Amino-3-phenyl-L-alanine monohydrochloride CAS No. 62040-55-5

4-Amino-3-phenyl-L-alanine monohydrochloride

Cat. No. B555328
CAS RN: 62040-55-5
M. Wt: 180,09*36,45 g/mole
InChI Key: ISCZSPZLBJLJGO-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-phenyl-L-alanine monohydrochloride is a compound with the molecular formula C9H13ClN2O2 . It is also known by other names such as 4-Amino-L-phenylalanine hydrochloride and p-Amino-L-phenylalanine hydrochloride . The molecular weight of this compound is 216.66 g/mol .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C9H12N2O2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,10-11H2,(H,12,13);1H/t8-;/m0./s1 . This provides a detailed description of the molecule’s structure. The compound also has a canonical SMILES string, which is C1=CC(=CC=C1CC(C(=O)O)N)N.Cl .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 216.66 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . The compound also has 3 rotatable bonds .

Scientific Research Applications

Biodegradable Polymers

One notable application involves the development of biodegradable polymers. Feng et al. (2016) explored the biodegradability of polyamide-imides derived from amino acids like L-alanine and glycine. They discovered that copolymerization with L-alanine enhances the biodegradation rates of these polymers, suggesting potential environmental benefits for materials science (Feng, He, Zhizhou, & Yao, 2016).

Organogelators

Li et al. (2006) found that amino acid derivatives of cholesterol, including cholesteryl L-alaninate and cholesteryl L-phenyl alaninate, can act as "latent" organogelators. These substances can gel various solvents upon protonation, indicating their use in creating stimuli-responsive materials (Li, Liu, Liu, Peng, Feng, & Fang, 2006).

Chiral Monomers for Polyamide Synthesis

Research by Gómez et al. (2003) on L-glutamic acid and L-alanine derivatives has led to the synthesis of a chiral monomer, which is a precursor of AABB-type stereoregular polyamide. This work highlights the importance of these amino acid derivatives in synthesizing advanced polymeric materials (Gómez, Orgueira, & Varela, 2003).

Bioadhesive Block Copolymers

Huang et al. (2002) developed bioadhesive block copolymers incorporating DOPA, derived from the adhesive proteins of mussels. This study underscores the potential of amino acid derivatives in creating new biomaterials with specialized adhesive properties (Huang, Lee, Ingram, & Messersmith, 2002).

Optically Active Poly(amide-imide)s

Hajipour et al. (2008) synthesized optically active poly(amide-imide)s containing L-amino acids, demonstrating the role of these amino acid derivatives in creating polymers with high optical purity and thermal stability. This research contributes to the development of materials for advanced optical applications (Hajipour, Zahmatkesh, & Ruoho, 2008).

Safety and Hazards

The compound is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . The compound should be handled in a well-ventilated place, and dust formation should be avoided .

Biochemical Analysis

Biochemical Properties

4-Amino-L-phenylalanine hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is a substrate for L-type amino acid transporter 1 (LAT1), which transports large neutral amino acids with branched or aromatic side chains . The compound’s interactions with these biomolecules are crucial for its role in biochemical reactions .

Cellular Effects

The effects of 4-Amino-L-phenylalanine hydrochloride on cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of 4-Amino-L-phenylalanine hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing the function and behavior of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-L-phenylalanine hydrochloride can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 4-Amino-L-phenylalanine hydrochloride vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

4-Amino-L-phenylalanine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . It is a metabolic intermediate in the biosynthesis of certain compounds in specific organisms .

Transport and Distribution

4-Amino-L-phenylalanine hydrochloride is transported and distributed within cells and tissues. It interacts with transporters like LAT1 and can affect its localization or accumulation within cells .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

(2S)-2-amino-3-(4-aminophenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,10-11H2,(H,12,13);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCZSPZLBJLJGO-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50211104
Record name 4-Amino-3-phenyl-L-alanine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50211104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62040-55-5, 312693-79-1
Record name L-Phenylalanine, 4-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62040-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-phenyl-L-alanine monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062040555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-3-phenyl-L-alanine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50211104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3-phenyl-L-alanine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.608
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Amino-L-phenylalanine hydrochloride hemihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.